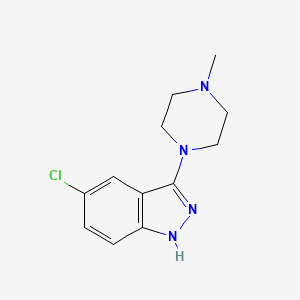
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氯-3-(4-甲基哌嗪-1-基)-1H-吲唑是一种属于吲唑类家族的化学化合物。吲唑类化合物是含有稠合苯环和吡唑环的杂环芳香族有机化合物。这种特殊的化合物以在吲唑环的5位有一个氯原子,在3位有一个4-甲基哌嗪-1-基为特征。由于其潜在的生物活性及其应用,它在各种科学研究领域引起了兴趣。
准备方法
5-氯-3-(4-甲基哌嗪-1-基)-1H-吲唑的合成通常涉及多步有机反应。一条常见的合成路线包括以下步骤:
起始材料制备: 合成从吲唑核心结构的制备开始。
氯化: 使用诸如亚硫酰氯或五氯化磷之类的试剂,在5位氯化吲唑核心。
哌嗪取代: 然后将氯化吲唑在合适的条件下与4-甲基哌嗪反应,通常涉及碳酸钾之类的碱,以在3位引入哌嗪基团。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,包括使用先进的催化剂和反应条件。
化学反应分析
5-氯-3-(4-甲基哌嗪-1-基)-1H-吲唑可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾之类的氧化剂进行氧化,可能导致形成N-氧化物。
还原: 可以使用诸如氢化铝锂之类的还原剂进行还原反应,这可能会还原吲唑环或哌嗪基团。
取代: 在适当的条件下,可以使用其他亲核试剂(例如胺或硫醇)取代5位的氯原子。
这些反应中常用的试剂包括碱(例如氢氧化钠)、酸(例如盐酸)和溶剂(例如二氯甲烷)。形成的主要产物取决于所使用的具体反应条件和试剂。
科学研究应用
5-氯-3-(4-甲基哌嗪-1-基)-1H-吲唑已在各种科学研究应用中得到探索:
化学: 它用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 该化合物已显示出作为生物活性分子的潜力,在研究酶抑制和受体结合方面具有应用。
医学: 研究表明它作为治疗剂的潜力,特别是在针对神经系统疾病和癌症的药物开发中。
工业: 它用于开发具有特定性质的专用化学品和材料。
作用机制
5-氯-3-(4-甲基哌嗪-1-基)-1H-吲唑的作用机制涉及其与特定分子靶标的相互作用。它可能充当酶和受体的抑制剂或调节剂,影响各种生化途径。例如,它可能与 G 蛋白偶联受体或离子通道结合,改变其活性及其下游信号通路。确切的机制取决于特定的生物学环境和靶标。
相似化合物的比较
5-氯-3-(4-甲基哌嗪-1-基)-1H-吲唑可以与其他吲唑衍生物进行比较,例如:
5-氯-3-(4-甲基哌嗪-1-基)-1H-吲哚: 结构相似,但具有吲哚核心而不是吲唑。
5-氯-3-(4-甲基哌嗪-1-基)-1H-吡唑: 包含吡唑环而不是吲唑。
5-氯-3-(4-甲基哌嗪-1-基)-1H-苯并咪唑: 具有苯并咪唑核心。
5-氯-3-(4-甲基哌嗪-1-基)-1H-吲唑的独特性在于其特定的取代模式,以及由此产生的生物活性,这些活性可能与其类似物的活性不同。
生物活性
5-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy and as an inhibitor of various kinases. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, enzyme inhibition, and structure-activity relationships (SAR).
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study highlighted that compounds with similar structures showed GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, which are critical targets in cancer therapy . The GI50 value indicates the concentration required to inhibit cell growth by 50%, suggesting strong efficacy.
Table 1: Antiproliferative Activity of Indazole Derivatives
| Compound | Cell Line Tested | GI50 (nM) |
|---|---|---|
| 3a | A375 (melanoma) | 35 |
| 3b | HCT116 (colon) | 31 |
| 3c | MDA-MB-231 (breast) | 42 |
| 3e | HCC827 (lung) | 38 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been tested for its ability to inhibit Epidermal Growth Factor Receptor (EGFR) activity. The IC50 values for various derivatives ranged from 68 to 89 nM, indicating effective inhibition compared to established drugs like erlotinib .
Table 2: EGFR Inhibition by Indazole Derivatives
| Compound | IC50 (nM) | Comparison with Erlotinib (IC50 = 80 nM) |
|---|---|---|
| 3e | 68 | More potent |
| 3b | 74 | More potent |
| 3a | 80 | Equivalent |
Structure-Activity Relationships (SAR)
The biological activity of indazole derivatives is heavily influenced by their chemical structure. For example, modifications in the piperazine moiety significantly affect potency. Compounds with a methyl substitution on the piperazine ring demonstrated enhanced activity compared to their unsubstituted counterparts .
Table 3: SAR Insights on Indazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Methyl group on piperazine | Increased potency |
| Cyclization of the phenyl group | Decreased activity |
Case Studies
- Antitumor Activity in Animal Models : One study investigated the antitumor effects of an indazole derivative in a mouse model of colon cancer. The compound effectively inhibited tumor growth, showcasing its potential for clinical applications .
- Inhibition of Kinases : Another research focused on the inhibition of pan-Pim kinases by indazole derivatives, revealing that certain compounds exhibited IC50 values in the low nanomolar range, indicating their potential as therapeutic agents against various cancers .
属性
CAS 编号 |
124673-62-7 |
|---|---|
分子式 |
C12H15ClN4 |
分子量 |
250.73 g/mol |
IUPAC 名称 |
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |
InChI 键 |
QRNHTSFHCVUGIL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















